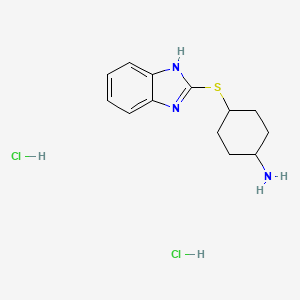

4-(1H-Benzimidazol-2-ylsulfanyl)cyclohexan-1-amine;dihydrochloride

Descripción

4-(1H-Benzimidazol-2-ylsulfanyl)cyclohexan-1-amine dihydrochloride is a synthetic organic compound featuring a cyclohexane ring substituted with an amine group and a benzimidazole-thioether moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and biochemical studies. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors . The sulfanyl (thioether) linker provides stability and modulates electronic properties, while the cyclohexane ring contributes to conformational rigidity. This compound is likely synthesized via nucleophilic substitution between a benzimidazole-2-thiol derivative and a halogenated cyclohexanamine precursor, followed by dihydrochloride salt formation using methanolic HCl, as observed in analogous syntheses .

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanyl)cyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S.2ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;;/h1-4,9-10H,5-8,14H2,(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATDRDIKEMUMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)SC2=NC3=CC=CC=C3N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from cyclohexanone. The key steps involve:

Formation of Cyclohexanone Oxime: Cyclohexanone is reacted with hydroxylamine to form cyclohexanone oxime.

Benzimidazole Synthesis: The oxime is then converted to the corresponding amine, which is subsequently reacted with 1,2-dibromobenzene to form benzimidazole.

Thiolation: The benzimidazole is then treated with thiourea to introduce the sulfanyl group.

Amination: Finally, the sulfanyl group is reacted with cyclohexanone to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to achieve high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Amines and Thiols: Resulting from reduction reactions.

Substituted Benzimidazoles: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of benzimidazole derivatives with various biomolecules.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry: It is used in the production of materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mecanismo De Acción

The mechanism by which 4-(1H-Benzimidazol-2-ylsulfanyl)cyclohexan-1-amine; dihydrochloride exerts its effects involves binding to specific molecular targets. The compound interacts with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 4-(1H-benzimidazol-2-ylsulfanyl)cyclohexan-1-amine dihydrochloride with structurally or functionally related compounds:

Key Comparison Points

Structural Complexity and Aromaticity: The benzimidazole-thioether in the target compound provides greater aromaticity and planarity compared to non-fused imidazole derivatives (e.g., compounds in ). Compounds with chlorophenyl or dichlorophenyl groups (e.g., ) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Synthetic Accessibility: Thiol-based coupling (as in ) is a common route for benzimidazole-thioether derivatives, though regioselectivity challenges may arise. Dihydrochloride salt formation via methanolic HCl () is a standard method for improving solubility, contrasting with neutral analogs like 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, which lack ionizable groups .

Biological Implications :

- Benzimidazole derivatives are associated with kinase inhibition, antiviral, and anticancer activities due to their ability to mimic purine bases .

- Imidazole and dihydroimidazole analogs () may exhibit distinct target profiles, such as interactions with G-protein-coupled receptors or ion channels.

Solubility and Stability: Dihydrochloride salts generally offer superior solubility in polar solvents compared to free bases or mono-salts (e.g., levocetirizine dihydrochloride in ).

Research Findings and Data

Spectroscopic Data

Actividad Biológica

The compound 4-(1H-Benzimidazol-2-ylsulfanyl)cyclohexan-1-amine; dihydrochloride is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C13H14Cl2N2S

- Molecular Weight : 303.23 g/mol

- CAS Number : 1864057-17-9

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that several benzimidazole derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| Compound 1 | 50 | S. typhi |

| Compound 2 | 250 | C. albicans |

| Standard (Ampicillin) | 100 | S. typhi |

These results suggest that compounds with similar structures to 4-(1H-Benzimidazol-2-ylsulfanyl)cyclohexan-1-amine may also possess notable antimicrobial effects .

Anticancer Activity

Benzimidazole derivatives have been studied for their anticancer potential. A comprehensive review highlighted various benzimidazole analogs that demonstrated cytotoxic effects against different cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. Notably, some derivatives have been reported to induce apoptosis in cancer cells through various pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have also been documented. Compounds similar to 4-(1H-Benzimidazol-2-ylsulfanyl)cyclohexan-1-amine have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several benzimidazole derivatives and evaluated their biological activities. Among these, certain compounds exhibited significant antibacterial activity with MIC values comparable to established antibiotics .

- Structure-Activity Relationship (SAR) : Research has focused on understanding the SAR of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring have been shown to enhance biological activity, indicating that structural variations can lead to improved efficacy against various pathogens .

- Clinical Implications : The promising bioactivity of benzimidazole derivatives has led to their exploration as potential therapeutic agents for conditions such as bacterial infections and cancer. Clinical trials are necessary to further validate their efficacy and safety in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.